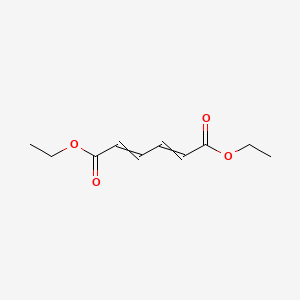
actinomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin is a group of antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antitumor and antibacterial properties. This compound D, one of the most well-known members of this group, is widely used in cancer chemotherapy. The actinomycins are characterized by their unique structure, which includes a phenoxazone ring system and peptide lactone rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Actinomycin is primarily obtained through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compounds. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process begins with the inoculation of Streptomyces cultures into a sterile fermentation medium. The fermentation is carried out under controlled conditions, and the this compound is extracted from the culture broth using solvent extraction techniques. The crude extract is then purified using chromatographic methods to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Actinomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the phenoxazone ring, affecting the compound’s binding affinity to DNA.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified structures and biological activities.
Wissenschaftliche Forschungsanwendungen
Actinomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding interactions and the effects of structural modifications on biological activity.
Biology: Employed in research on gene expression and regulation, as it inhibits RNA synthesis by binding to DNA.
Medicine: this compound D is used in chemotherapy for treating various cancers, including Wilms’ tumor, rhabdomyosarcoma, and Ewing’s sarcoma.
Industry: Utilized in the development of new antibiotics and anticancer drugs through structural modification and optimization.
Wirkmechanismus
Actinomycin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazone ring intercalates between the DNA base pairs, while the peptide lactone rings occupy the minor groove of the DNA helix. This interaction stabilizes the DNA-actinomycin complex, blocking the transcription process and leading to cell death in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Dactinomycin (this compound D)
- This compound X2
- This compound V
This compound’s unique structure and mechanism of action make it a critical compound in both scientific research and clinical applications.
Eigenschaften
CAS-Nummer |
1402-38-6 |
|---|---|
Molekularformel |
C5H6O2 |
Molekulargewicht |
0 |
Synonyme |
actinomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





